顺式-1-Boc-4-氨基-L-脯氨酸

描述

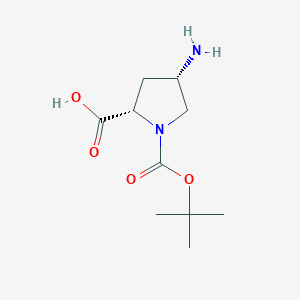

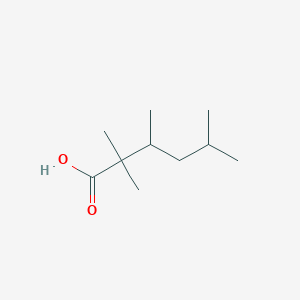

(2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞代谢研究

像顺式-1-Boc-4-氨基-L-脯氨酸这样的L-脯氨酸类似物已被证明是研究原核和真核细胞中细胞代谢和巨分子合成调控的宝贵试剂 .

工业用途

除了基础研究之外,L-脯氨酸类似物也是工业用途的有用化合物。 例如,通过分离对L-脯氨酸类似物具有抗性的突变体,已经获得了过量产生L-脯氨酸的微生物 .

生物性质调节

L-脯氨酸类似物是调节天然存在或从头设计的肽的生物、药理或物理化学性质的有希望的候选者 .

抗肿瘤活性

L-AZC和4-L-CHOP是有效的细胞生长抑制剂,已在组织培养和体内测试了它们的抗肿瘤活性 .

药物中间体

顺式-4-氨基-N-Boc-L-脯氨酸甲酯盐酸盐用作药物中间体 .

肽合成

包括顺式-1-Boc-4-氨基-L-脯氨酸在内的3-取代脯氨酸嵌合体在肽合成以及作为生物活性肽的SAR研究工具方面具有潜在用途 .

二级结构模拟物的开发

稳定肽二级结构

作用机制

Target of Action

cis-1-Boc-4-Amino-L-proline, also known as (2S,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid or (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a proline derivative that plays a significant role in organic synthesis and medicinal chemistry applications . It is primarily used in the synthesis of peptides and proteins, where it can influence the biological activity of target molecules .

Mode of Action

As a cis-substituted pyrrolidine, cis-1-Boc-4-Amino-L-proline possesses a unique rigid ring structure that can impart conformational constraints . This structure allows it to influence the biological activity of target molecules by affecting their spatial orientation and interaction with other molecules . The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection, revealing a reactive primary amine functionality for further derivatization .

Result of Action

The result of cis-1-Boc-4-Amino-L-proline’s action is primarily seen in its influence on the biological activity of target molecules . By imparting conformational constraints, it can affect the spatial orientation and interaction of these molecules, potentially leading to changes in their function .

生化分析

Biochemical Properties

It is known that proline analogues, such as cis-1-Boc-4-Amino-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Cellular Effects

Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Molecular Mechanism

It is known that proline analogues can function as a signal, modulating gene expression and certain metabolic processes .

Temporal Effects in Laboratory Settings

The temporal effects of cis-1-Boc-4-Amino-L-proline in laboratory settings are not well-documented. It is known that proline analogues can induce a rapid increase in the synthesis of heat shock proteins in cells. The elevated levels of synthesis for this set of proteins begin to decrease shortly after restoration of the normal amino acids .

Metabolic Pathways

Proline biosynthesis and catabolism is linked to photosynthesis and mitochondrial respiration, respectively .

Transport and Distribution

Many amino acid analogues are transported into cells via amino acid permeases (transporters) .

Subcellular Localization

It is known that proline can function as a signal, modulating gene expression and certain metabolic processes .

属性

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564609 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-66-3 | |

| Record name | (4S)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,4S)-4-Amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)